

An In-Depth Technical Guide on the BCRP Inhibitor Ac32Az19

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Compound of Interest

Compound Name: Ac32Az19

Cat. No.: B15570097

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the flavonoid monomer **Ac32Az19**, a potent and highly selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a key drug efflux pump implicated in multidrug resistance in cancer.

Core Compound Profile: Ac32Az19

Ac32Az19 is a synthetic flavonoid derivative identified as a highly effective and non-toxic modulator of BCRP.^{[1][2]} It belongs to a series of substituted triazole-containing flavonoids designed to overcome the limitations of earlier BCRP inhibitors.^{[1][2]} Structurally, **Ac32Az19** possesses a m-methoxycarbonylbenzyloxy substitution at the C-3 position of the flavone moiety and a substituted triazole at the C-4' of the B-ring.^{[1][2]}

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **Ac32Az19**, providing a clear comparison of its potency and selectivity.

Table 1: Potency of **Ac32Az19** as a BCRP Inhibitor

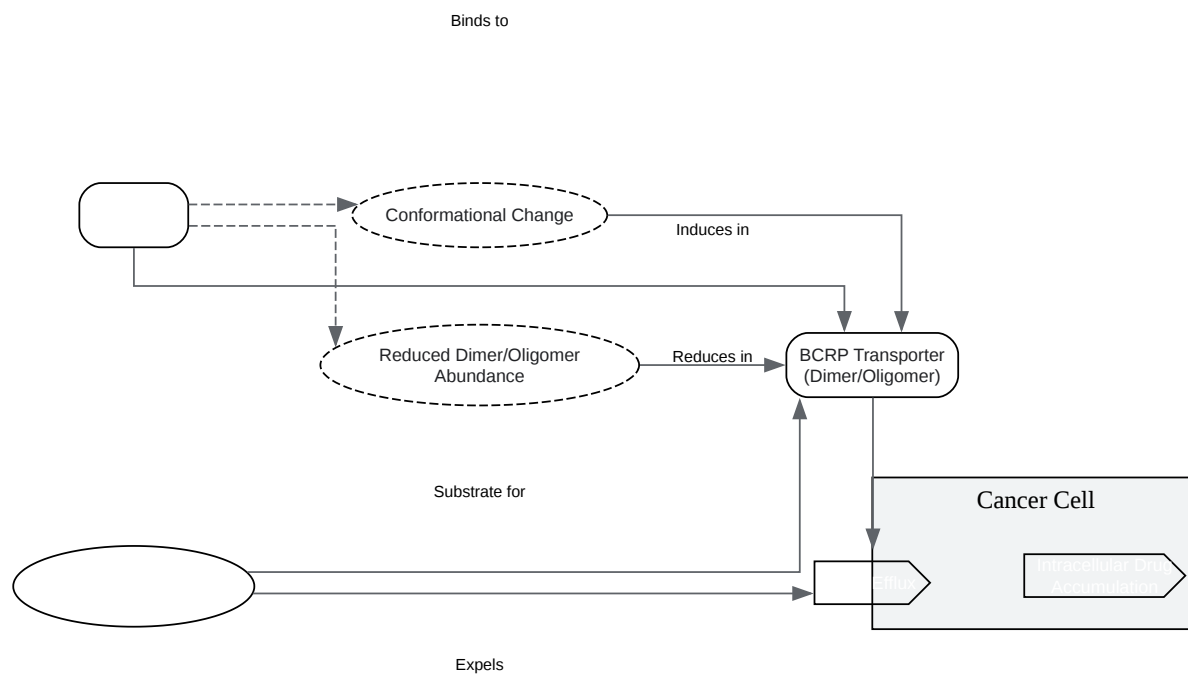
Parameter	Cell Line	Value	Reference
EC50 (BCRP Inhibition)	HEK293/R2	13 nM	[1]
EC50 Range (BCRP Inhibition)	Not Specified	1-15 nM	[2]

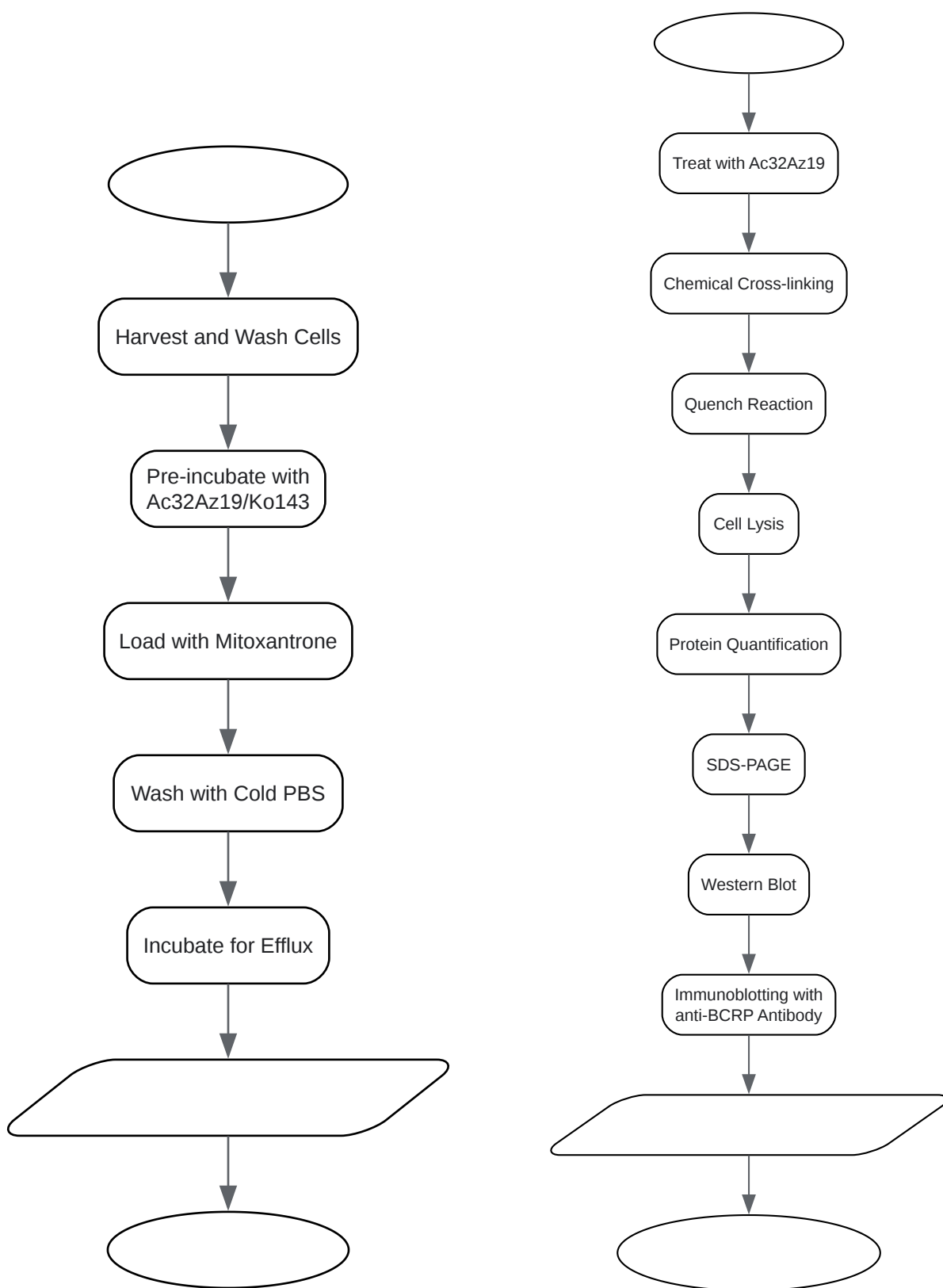
Table 2: Selectivity and Cytotoxicity Profile of **Ac32Az19**

Parameter	Cell Line/Target	Value	Reference
BCRP Selectivity over P-gp	Not Specified	> 67-286 fold	[2]
BCRP Selectivity over MRP1	Not Specified	> 67–714 fold	[2]
IC50 (Cytotoxicity)	L929	> 100 μ M	[2]

Mechanism of Action

Ac32Az19 exerts its inhibitory effect on BCRP through a multi-faceted mechanism. It directly inhibits the efflux function of BCRP, leading to an increased intracellular accumulation of BCRP substrate drugs.[2] Furthermore, **Ac32Az19** has been shown to induce a conformational change in the BCRP protein, as indicated by a 100% 5D3 shift in a monoclonal antibody-based assay.[2] This conformational change is associated with a significant reduction in the abundance of functional BCRP dimers and oligomers, which are essential for its transport activity.[2]





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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
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